molecular formula C28H25N3O7S B3007652 ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 850823-74-4

ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3007652
CAS No.: 850823-74-4
M. Wt: 547.58
InChI Key: YOOHXOKNVQNNGU-UHFFFAOYSA-N
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Description

The compound ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic architecture combining a tetrahydrobenzo[b]thiophene core fused with a pyrrolo[3,4-d]isoxazolone ring. Key substituents include a 4-nitrophenyl group (electron-withdrawing) and an ethyl ester moiety, which influence its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O7S/c1-2-37-28(34)21-19-10-6-7-11-20(19)39-27(21)29-25(32)22-23(16-12-14-18(15-13-16)31(35)36)30(38-24(22)26(29)33)17-8-4-3-5-9-17/h3-5,8-9,12-15,22-24H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOHXOKNVQNNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential pharmacological properties. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes multiple functional groups such as isoxazole and benzo[b]thiophene moieties. Its molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, and it has a molecular weight of approximately 444.52 g/mol. The presence of nitrophenyl groups may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines. For example, derivatives with a benzo[b]thiophene core demonstrated potent antiproliferative effects against breast and lung cancer cell lines .

COX Inhibition

The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory properties. COX enzymes are critical in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs):

  • Inhibitory Activity : Research indicates that structurally related compounds exhibit selective inhibition of COX-II over COX-I. For example, some derivatives showed IC50 values as low as 0.52 μM against COX-II . This selectivity may reduce gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer efficacy of synthesized derivatives.
    • Method : Cell viability assays were conducted using MTT assays on various cancer cell lines.
    • Results : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 1 to 10 μM depending on the cell line tested .
  • Study on COX Inhibition :
    • Objective : Assess the inhibitory potential of new derivatives against COX enzymes.
    • Method : Enzyme assays were performed to determine IC50 values.
    • Results : Several compounds exhibited strong selective inhibition of COX-II with minimal activity against COX-I, suggesting a favorable therapeutic profile .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (μM)Reference
AntiproliferativeCancer Cells (e.g., MCF-7)1 - 10
COX-II InhibitionCOX Enzyme0.52
Anti-inflammatoryVarious ModelsNot specified

Scientific Research Applications

The compound ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest in various scientific research domains. This article explores its potential applications, focusing on medicinal chemistry, biological activity, and synthetic methodologies.

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in medicinal chemistry. Compounds with similar structures have shown promising results in:

  • Antitumor Activity : Many derivatives of nitrophenyl compounds exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the nitrophenyl group can enhance antitumor efficacy .
  • Antimicrobial Properties : The presence of multiple heterocycles in the compound suggests potential for antimicrobial activity. Studies have reported that compounds with similar frameworks demonstrate significant antibacterial and antifungal activities .

Research into related compounds has highlighted several biological activities:

  • CNS Activity : Compounds containing tetrahydro derivatives are often investigated for their effects on the central nervous system (CNS). For instance, derivatives have been studied for their roles in treating conditions such as depression and anxiety .
  • Anti-inflammatory Effects : Certain derivatives of similar structures have been evaluated for anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be approached through various synthetic routes:

  • Multicomponent Reactions (MCRs) : MCRs are an efficient way to synthesize complex molecules by combining multiple reactants in a single reaction step. This approach minimizes waste and increases yield .
  • Functional Group Transformations : The compound can be synthesized through a series of transformations involving common organic reactions such as nitration, reduction, and cyclization. These reactions allow for the introduction of specific functional groups that enhance biological activity .

Case Study 1: Antitumor Activity

In one study, derivatives similar to the target compound were tested against human cancer cell lines. The results indicated that specific modifications to the nitrophenyl group significantly increased cytotoxicity compared to controls. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Screening

A series of compounds derived from similar frameworks were screened for antimicrobial activity against various pathogens. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may share similar properties.

Comparison with Similar Compounds

Structural Analog: Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)

Key Features :

  • Shares the benzo[b]thiophene core but lacks the pyrrolo-isoxazolone moiety.
  • Substituents: Methyl group at position 3 and hydroxyl at position 3.
  • Physical Properties : Melting point = 153–156°C; IR bands at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (diketone C=O) .

Comparison :

Structural Analog: Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Key Features :

  • Contains a tetrahydroimidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent and ester groups.
  • Physical Properties : Melting point = 243–245°C; molecular weight = 51% (likely typographical error; exact value unspecified) .

Comparison :

  • Both compounds share the 4-nitrophenyl group, which may confer similar electronic properties (e.g., UV absorption, redox behavior).
  • The imidazo-pyridine core in 1l vs. the pyrrolo-isoxazolone in the target compound suggests divergent biological targets. Pyrrolo-isoxazolones are often associated with anti-inflammatory activity, while imidazo-pyridines are explored for kinase inhibition .

Functional Group Analysis: Ester and Nitro Substituents

Ethyl Ester Moieties :

  • Present in both the target compound and 1a. Esters enhance lipophilicity, influencing membrane permeability and metabolic stability. Hydrolysis to carboxylic acids may occur in vivo, affecting bioavailability .

4-Nitrophenyl Group :

  • Common in 1l and the target compound. The nitro group increases molecular polarity and may contribute to π-π stacking interactions in protein binding. However, nitro groups are associated with toxicity risks, necessitating careful pharmacokinetic evaluation .

Spectroscopic Comparisons

NMR Profiling :

  • highlights NMR as a tool for structural elucidation. For example, chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) in similar compounds correlate with substituent positioning .
  • The target compound’s pyrrolo-isoxazolone protons (e.g., NH or aromatic protons) would likely exhibit distinct shifts compared to benzo[b]thiophene derivatives like 1a.

IR Spectroscopy :

  • Ester carbonyl stretches (~1715–1777 cm⁻¹) and nitro group absorptions (~1520–1350 cm⁻¹) are critical for functional group identification .

Data Tables

Table 1: Physical and Spectral Properties of Comparable Compounds

Compound Core Structure Melting Point (°C) Key IR Bands (cm⁻¹) Notable Substituents
Target Compound Benzo[b]thiophene + Pyrrolo-isoxazolone Data Unavailable Est. 1710–1770 (C=O) 4-Nitrophenyl, Ethyl ester
1a Benzo[b]thiophene 153–156 1777, 1715 Methyl, Hydroxyl
1l Imidazo[1,2-a]pyridine 243–245 Not Reported 4-Nitrophenyl, Cyano
21lf Triazole-Pyrazole 122.7–150.2 1711 (C=O), 2231 (C≡N) Butyl, Ethyl ester

Table 2: Functional Group Impact on Properties

Group Role in Target Compound Comparison to Analogs
4-Nitrophenyl Electron-withdrawing, π-stacking Similar to 1l; enhances reactivity vs. 1a’s methyl
Ethyl Ester Lipophilicity, prodrug potential Common in 1a and 1l; affects metabolic stability
Pyrrolo-isoxazolone Hydrogen-bond acceptor Unique to target; absent in 1a/1l, may influence bioactivity

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